3-((4H-1,2,4-Triazol-4-yl)methyl)benzenesulfonyl chloride hydrochloride
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Overview
Description
3-((4H-1,2,4-Triazol-4-yl)methyl)benzenesulfonyl chloride hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4H-1,2,4-Triazol-4-yl)methyl)benzenesulfonyl chloride hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with carboxylic acids or their derivatives.
Attachment of the Benzene Sulfonyl Chloride Group: The triazole ring is then reacted with benzenesulfonyl chloride under basic conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-((4H-1,2,4-Triazol-4-yl)methyl)benzenesulfonyl chloride hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Major Products
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Scientific Research Applications
3-((4H-1,2,4-Triazol-4-yl)methyl)benzenesulfonyl chloride hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Material Science: The compound can be used in the development of new materials with specific properties, such as luminescent materials and coordination polymers.
Industrial Chemistry: It serves as a building block for the synthesis of various industrial chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-((4H-1,2,4-Triazol-4-yl)methyl)benzenesulfonyl chloride hydrochloride depends on its application:
Antibacterial and Antifungal Activity: The compound can inhibit the synthesis of essential biomolecules in microorganisms by targeting specific enzymes.
Anticancer Activity: It may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and have similar biological activities.
Benzenesulfonyl Chloride Derivatives: Compounds with the benzenesulfonyl chloride group also exhibit similar reactivity and applications.
Uniqueness
3-((4H-1,2,4-Triazol-4-yl)methyl)benzenesulfonyl chloride hydrochloride is unique due to the combination of the triazole ring and the benzenesulfonyl chloride group, which imparts specific chemical reactivity and biological activity that is not commonly found in other compounds .
Properties
IUPAC Name |
3-(1,2,4-triazol-4-ylmethyl)benzenesulfonyl chloride;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2S.ClH/c10-16(14,15)9-3-1-2-8(4-9)5-13-6-11-12-7-13;/h1-4,6-7H,5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFTUFQDWUWMGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)CN2C=NN=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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